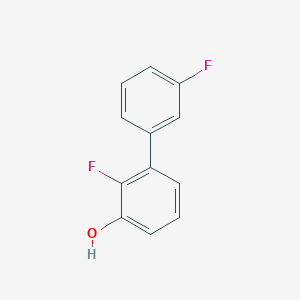

2-Fluoro-3-(3-fluorophenyl)phenol

Description

Evolution of Synthetic Strategies for Biaryls and Fluorinated Phenols

The synthesis of biaryl compounds has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent method for forming carbon-carbon bonds to create biphenyl (B1667301) structures. rsc.orgresearchgate.netmdpi.comnih.gov For the synthesis of fluorinated biaryls, this method is highly effective, allowing for the coupling of fluorinated arylboronic acids with aryl halides. mdpi.comrsc.org

Another powerful strategy is the directed ortho-metalation (DoM), where a functional group on an aromatic ring directs the deprotonation and subsequent metalation of the ortho-position. nih.govorganic-chemistry.orgwikipedia.org This allows for regioselective functionalization. For phenols, the hydroxyl group can be protected and used as a directing group.

The synthesis of fluorinated phenols often involves either the direct fluorination of a phenol (B47542) derivative or the construction of the phenol ring from a fluorinated precursor. google.comharvard.edu Modern electrophilic fluorinating agents, such as N-fluorobis(phenyl)sulfonimide (NFSI), have enabled the direct fluorination of electron-rich aromatic rings. google.com

A plausible synthetic route to 2-Fluoro-3-(3-fluorophenyl)phenol could involve a Suzuki-Miyaura coupling reaction. This would likely entail the coupling of a protected 2-fluoro-3-halophenol (such as 3-bromo-2-fluorophenol (B134220) with its hydroxyl group protected) with 3-fluorophenylboronic acid, followed by deprotection of the phenolic hydroxyl group.

Plausible Suzuki-Miyaura Coupling for this compound:

Significance of Fluorine Substitution in Aromatic Systems: A Mechanistic and Reactivity Perspective

The substitution of hydrogen with fluorine has profound electronic effects on aromatic systems. rsc.org Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect generally lowers the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more stable towards oxidation. rsc.org

Conversely, fluorine can also exert a +M (mesomeric or resonance) effect by donating one of its lone pairs of electrons to the aromatic π-system. While the inductive effect typically dominates, the resonance effect can influence the regioselectivity of reactions. The presence of fluorine can also impact the acidity of a phenolic proton; fluorinated phenols are generally more acidic than their non-fluorinated counterparts due to the stabilization of the resulting phenoxide ion by the electron-withdrawing fluorine atom. organic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214331-34-6 | arctomsci.com |

| Molecular Formula | C₁₂H₈F₂O | arctomsci.com |

| Molecular Weight | 206.19 g/mol | arctomsci.com |

Note: Further experimental data for this specific compound is limited in publicly available literature.

Positioning this compound within Contemporary Organic Chemistry Paradigms

This compound is a quintessential example of a modern, highly functionalized building block. Its structure, featuring a biaryl core, a phenolic hydroxyl group, and two fluorine atoms, makes it a molecule of interest in several areas of organic chemistry.

The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. gre.ac.uk The presence and position of the fluorine atoms can be used to fine-tune the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comnih.gov The phenolic hydroxyl group provides a handle for further synthetic modifications, such as etherification or esterification, allowing for the creation of diverse molecular libraries for drug discovery.

Overview of Key Research Areas for Complex Fluorinated Phenolic Biphenyls

The unique properties imparted by fluorine mean that complex fluorinated phenolic biphenyls are key targets in several research domains:

Medicinal Chemistry : These compounds are often investigated as core structures for the development of new therapeutic agents. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic profiles. mdpi.comnih.gov For example, fluorinated biphenyls are found in drugs for treating hypertension and as anti-inflammatory agents.

Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorine in biphenyl structures can lead to more potent and selective herbicides, fungicides, and insecticides. nih.gov

Materials Science : Fluorinated biphenyls are used in the synthesis of liquid crystals, polymers, and other advanced materials. bldpharm.com The fluorine atoms can influence properties such as thermal stability, chemical resistance, and the electronic characteristics of these materials.

Given its structure, this compound is a prime candidate for exploration in these and other emerging applications that leverage the unique contributions of fluorine to molecular design.

Structure

3D Structure

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-fluoro-3-(3-fluorophenyl)phenol |

InChI |

InChI=1S/C12H8F2O/c13-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)14/h1-7,15H |

InChI Key |

OUSPDIOBUUXNKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)O)F |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 Fluoro 3 3 Fluorophenyl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For fluorinated molecules like 2-Fluoro-3-(3-fluorophenyl)phenol, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, supplemented by two-dimensional (2D) techniques, provides a comprehensive picture of the molecular framework.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

In the ¹H NMR spectrum of this compound, each proton in the molecule will produce a signal, the chemical shift (δ) of which is influenced by its electronic environment. The protons on the two aromatic rings will typically resonate in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but generally falls in the range of 4-8 ppm.

The key feature in the ¹H NMR spectrum of this compound will be the splitting of proton signals due to coupling with neighboring protons (homonuclear coupling, ³JHH) and, significantly, with the fluorine atoms (heteronuclear coupling, JHF). The magnitude of these coupling constants provides valuable information about the relative positions of the coupled nuclei. For instance, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. The coupling between protons and fluorine atoms (JHF) extends over several bonds, with typical magnitudes of:

³JHF (ortho): 7-11 Hz

⁴JHF (meta): 4-8 Hz

⁵JHF (para): < 2 Hz

These couplings will result in complex splitting patterns (multiplets) for the aromatic protons, which can be deciphered to assign each proton to its specific position on the biphenyl (B1667301) scaffold.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.9 - 7.1 | ddd | ³JHH, ³JHF, ⁴JHH |

| H-5 | 7.1 - 7.3 | t | ³JHH |

| H-6 | 6.8 - 7.0 | ddd | ³JHH, ⁴JHF, ⁴JHH |

| H-2' | 7.0 - 7.2 | ddd | ³JHH, ⁴JHF, ⁴JHH |

| H-4' | 6.9 - 7.1 | ddd | ³JHH, ³JHF, ⁴JHH |

| H-5' | 7.2 - 7.4 | t | ³JHH |

| H-6' | 7.0 - 7.2 | ddd | ³JHH, ⁴JHF, ⁴JHH |

| OH | 4.0 - 8.0 | br s | - |

Note: The predicted values are based on the analysis of similar fluorinated biphenyl and phenol (B47542) structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, there will be 12 signals for the aromatic carbons and one for the phenolic carbon, unless there is accidental overlap. The chemical shifts of the carbon atoms are influenced by the attached atoms and substituents. The carbons directly bonded to the electronegative oxygen and fluorine atoms will be significantly deshielded and appear at higher chemical shifts.

A crucial aspect of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine coupling (JCF). The magnitude of this coupling is dependent on the number of bonds separating the carbon and fluorine atoms:

¹JCF (direct coupling): Large, typically 240-260 Hz. The signal for the carbon atom directly attached to fluorine will appear as a doublet with this large coupling constant.

²JCF (geminal coupling): 15-25 Hz.

³JCF (vicinal coupling): 5-10 Hz.

⁴JCF (long-range coupling): 1-3 Hz.

These C-F couplings are invaluable for assigning the carbon signals, especially for the fluorinated rings. Proton-decoupled ¹³C NMR spectra are standard, which simplifies the spectrum by removing C-H couplings, leaving only the C-F couplings.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 150 - 155 | d | ³JCF |

| C-2 | 155 - 160 | d | ¹JCF |

| C-3 | 125 - 130 | d | ²JCF |

| C-4 | 115 - 120 | d | ³JCF |

| C-5 | 128 - 132 | s | - |

| C-6 | 120 - 125 | d | ⁴JCF |

| C-1' | 140 - 145 | d | ³JCF |

| C-2' | 113 - 118 | d | ²JCF |

| C-3' | 160 - 165 | d | ¹JCF |

| C-4' | 118 - 123 | d | ²JCF |

| C-5' | 130 - 135 | d | ³JCF |

| C-6' | 123 - 128 | d | ⁴JCF |

Note: The predicted values are based on the analysis of similar fluorinated biphenyl and phenol structures. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly with a good signal-to-noise ratio. The chemical shift range for ¹⁹F is much wider than for ¹H, making it easier to resolve signals from different fluorine environments. nih.gov

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom, as they are in different chemical environments. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the nature of the other substituents. The signals will be split into multiplets due to coupling with nearby protons (JHF) and potentially through-space coupling with the other fluorine atom (JFF), although the latter is typically small for atoms separated by many bonds in a flexible system.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C-2 | -130 to -140 | ddd |

| F at C-3' | -110 to -120 | ddd |

Note: Chemical shifts are referenced to a standard such as CFCl₃. The predicted values are based on data for similar fluorinated aromatic compounds. ucsb.educolorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY)

While 1D NMR provides a wealth of information, complex molecules like this compound often yield spectra with overlapping multiplets that are difficult to interpret. 2D NMR techniques are indispensable for resolving these ambiguities. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. youtube.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule, which is particularly useful for assigning the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. youtube.com It is a powerful tool for assigning carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is extremely valuable for connecting different fragments of the molecule. For instance, it can show correlations between the protons on one ring and the carbons of the other ring, confirming the biphenyl linkage. It also helps in assigning quaternary (non-protonated) carbons.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between a given proton and all other protons within the same spin system. For this compound, it would help to identify all the protons belonging to a single aromatic ring.

The combined application of these 2D NMR techniques provides a robust and unambiguous method for the complete assignment of all proton and carbon signals in the molecule, confirming the connectivity and substitution pattern.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. Each functional group has characteristic absorption frequencies, making it a valuable tool for identifying the presence of these groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol, with the broadening resulting from intermolecular hydrogen bonding. ijaemr.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond will result in a strong absorption band in the 1200-1260 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations are typically strong and appear in the 1000-1300 cm⁻¹ region. The exact position can be influenced by the aromatic system. kuleuven.beresearchgate.net

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 680-900 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| Out-of-Plane C-H Bending | 680 - 900 | Strong |

Note: These are general ranges and the actual spectrum will show multiple specific peaks within these regions.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure, polymorphism, and crystallinity. For this compound, Raman spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of its functional groups.

Although specific Raman data for the title compound is not available, studies on related molecules such as 2,3-difluorophenol (B1222669) provide a basis for expected spectral features. sigmaaldrich.comresearchgate.net The C-F stretching vibrations in fluorinated aromatic compounds typically appear as strong bands in the Raman spectrum. For instance, in 2,3-difluorophenol, C-F stretching modes are observed at 1332 cm⁻¹ and 1280 cm⁻¹. researchgate.net Similarly, the O-H stretching and bending vibrations, as well as the characteristic ring breathing modes of the phenyl rings, would be prominent features in the Raman spectrum of this compound.

Table 1: Representative Raman Vibrational Modes for Fluorinated Phenols

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad band, sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Multiple sharp bands. |

| C=C Stretch (Aromatic) | 1400 - 1650 | Strong to medium intensity bands. |

| C-F Stretch | 1200 - 1350 | Strong intensity, characteristic of fluorinated aromatics. researchgate.net |

| O-H Bend | 1150 - 1250 | In-plane bending. |

| C-O Stretch | 1200 - 1260 | Strong intensity. |

This table is illustrative and based on data from related compounds. Actual values for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) are indicative of the energy gaps between electronic states and are influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

For this compound, the two phenyl rings constitute the primary chromophore. The hydroxyl (-OH) and fluorine (-F) substituents act as auxochromes, which can modulate the λ_max and the molar absorptivity. Studies on phenol and its derivatives show a primary absorption band around 270-280 nm, attributed to the π → π* transitions of the benzene (B151609) ring. docbrown.info The presence of a second phenyl ring and the fluorine atoms in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to simple phenols, due to the extended conjugation.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~280 - 300 | Biphenyl system |

This table presents hypothetical data based on the principles of UV-Vis spectroscopy and data from analogous compounds. docbrown.info

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₈F₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 206.19. arctomsci.com

While a mass spectrum for the title compound is not publicly available, analysis of related compounds such as the methyl ether of 2-fluoro-3-(trifluoromethyl)phenol (B1333810) provides insights into potential fragmentation pathways. nist.gov Common fragmentation patterns for aromatic phenols involve the loss of the hydroxyl radical (•OH), carbon monoxide (CO), and fragments of the aromatic rings. The presence of two fluorine atoms would influence the fragmentation, potentially leading to the loss of HF or fluorinated phenyl fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]⁺ | C₁₂H₈F₂O⁺ | 206 |

| [M-H]⁺ | C₁₂H₇F₂O⁺ | 205 |

| [M-OH]⁺ | C₁₂H₇F₂⁺ | 189 |

| [M-CO]⁺ | C₁₁H₈F₂O⁺ | 178 |

This table is a predictive representation of potential fragmentation and requires experimental verification.

Single-Crystal X-Ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and the absolute conformation of this compound, including the dihedral angle between the two phenyl rings.

Dihedral Angle Analysis and Planarity Assessment

Table 4: Representative Crystallographic Parameters for a Hypothetical Crystal Structure of this compound

| Parameter | Description | Expected Value/System |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | |

| Space Group | P2₁/c or P-1 | |

| Dihedral Angle (C-C-C-C) | Angle between the two phenyl rings | 30 - 60° |

This table is for illustrative purposes and highlights the type of data obtained from a single-crystal XRD study.

Computational and Theoretical Investigations of 2 Fluoro 3 3 Fluorophenyl Phenol

Molecular Modeling and Conformational Analysis

The flexibility of 2-Fluoro-3-(3-fluorophenyl)phenol, particularly the rotation around the bond connecting the two phenyl rings, necessitates a detailed conformational analysis.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. github.ioq-chem.com For this compound, the most significant degree of freedom is the dihedral angle between the two aromatic rings. A relaxed PES scan can be performed by systematically rotating this bond in discrete steps (e.g., every 10-15 degrees) while allowing all other geometrical parameters (bond lengths, angles) to fully relax at each step. q-chem.comresearchgate.net

This procedure maps the energy of the molecule as a function of the dihedral angle, revealing the locations of energy minima (stable conformers) and transition states. ccl.net The resulting energy profile is crucial for understanding the molecule's conformational preferences. For biphenyl (B1667301) itself, the minimum energy is found at a twisted dihedral angle of about 45°, while the planar and perpendicular (90°) conformations represent energy barriers. libretexts.org The presence of substituents, like the fluorine atoms and the hydroxyl group in this compound, will alter this landscape due to steric and electronic effects. libretexts.org

The energy differences between the stable, twisted conformers (energy minima) and the planar or perpendicular transition states on the potential energy surface define the rotational barriers. nih.gov These barriers determine the rate of interconversion between different conformers at a given temperature. semanticscholar.org

For this compound, two primary rotational barriers are of interest:

The heights of these barriers can be calculated as the energy difference between the transition state and the ground state conformer using DFT or ab initio methods. nih.govbiomedres.us For substituted biphenyls, these barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size and nature of the ortho substituents. libretexts.orgnih.gov A high rotational barrier can lead to the existence of stable, separable rotational isomers known as atropisomers. libretexts.org Given the relatively small size of fluorine, the rotational barriers in this compound are expected to be moderate, allowing for rapid rotation at room temperature.

Electronic Property Prediction and Analysis

Computational chemistry provides powerful tools to predict and analyze the electronic properties of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For this compound, these investigations are crucial for understanding how the interplay of the hydroxyl group and the two fluorine atoms on separate phenyl rings dictates its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, providing a visual representation of the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The region around the hydroxyl group's oxygen atom is expected to exhibit a significant negative potential (typically colored red or yellow), indicating a high electron density and a prime site for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atom of the hydroxyl group will display a region of positive potential (typically colored blue), making it susceptible to nucleophilic attack.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen of Hydroxyl Group | Strongly Negative | Susceptible to electrophilic attack, hydrogen bond donor |

| Hydrogen of Hydroxyl Group | Strongly Positive | Susceptible to nucleophilic attack, hydrogen bond acceptor |

| Fluorine Atoms | Negative | Influence local charge distribution |

| Aromatic Rings | Generally Neutral to Slightly Negative | - |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and electronic transitions of a molecule. wikipedia.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.orgajchem-a.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, specifically on the oxygen atom and the pi-system of the ring, due to the electron-donating nature of the hydroxyl group. The LUMO, on the other hand, is likely to be distributed over the biphenyl system, with significant contributions from the phenyl ring bearing the second fluorine atom.

The HOMO-LUMO gap is anticipated to be influenced by the presence and position of the fluorine atoms. Theoretical calculations, often employing Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p), would be used to determine the precise energies and distributions of these orbitals. researchgate.netresearchgate.net

| Orbital | Predicted Energy (eV) | Predicted Localization | Role in Reactivity |

|---|---|---|---|

| HOMO | -6.0 to -7.0 | Phenol ring, especially the oxygen atom | Electron donation |

| LUMO | -1.0 to -2.0 | Biphenyl system, particularly the fluorinated phenyl ring | Electron acceptance |

| HOMO-LUMO Gap | 4.0 to 5.0 | - | Indicates kinetic stability |

Charge Distribution and Electrostatic Interaction Studies

A detailed analysis of the Mulliken atomic charges provides a quantitative measure of the electron distribution within the molecule. researchgate.net These charges are calculated by partitioning the total electron population among the atoms. For this compound, the Mulliken charge analysis would likely show that the oxygen atom carries a significant negative charge, while the hydrogen of the hydroxyl group has a positive charge. The fluorine atoms will also exhibit negative charges, and the carbon atoms bonded to them will be positively charged.

These charge distributions are fundamental to understanding the electrostatic interactions the molecule can engage in, such as dipole-dipole interactions and hydrogen bonding. The calculated charges help to rationalize the MEP map and provide a more quantitative basis for predicting intermolecular interactions. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. derpharmachemica.com

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net

The predicted ¹H NMR spectrum would show a distinct signal for the hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons would appear as a complex pattern of multiplets due to spin-spin coupling with each other and with the fluorine atoms.

The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbons attached to the electronegative oxygen and fluorine atoms would be significantly deshielded and appear at higher chemical shifts. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, with the chemical shifts being highly sensitive to the electronic environment. alfa-chemistry.com Comparing the calculated chemical shifts with experimental data, if available, would be a robust method for structural verification. chemicalbook.comchemicalbook.comspectrabase.com

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Complex multiplet patterns due to H-H and H-F coupling |

| ¹H (Hydroxyl) | 5.0 - 9.0 | Broad signal, position dependent on solvent and concentration |

| ¹³C (Aromatic) | 110 - 160 | Carbons attached to F and O will be at the higher end of the range |

Vibrational Frequencies (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. nih.gov These calculations are typically performed using DFT methods, and the calculated frequencies are often scaled to better match experimental values. nih.gov

For this compound, the calculated IR spectrum would show a characteristic broad O-H stretching vibration in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations would appear in the range of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The correlation between the calculated and experimental vibrational spectra serves as a powerful confirmation of the molecule's structure. nih.govnih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT calculation would provide insights into its ultraviolet-visible (UV-Vis) absorption profile.

A hypothetical TD-DFT analysis would involve:

Geometry Optimization: The first step is to find the lowest energy structure (ground state geometry) of the molecule using a suitable level of theory and basis set.

Excitation Energy Calculation: Following optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the experimental spectrum.

Oscillator Strengths: These calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands.

A representative data table that would be generated from such a study is presented below. Please note that the values are purely hypothetical and for illustrative purposes only.

Table 1: Hypothetical TD-DFT Data for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.50 | 275 | 0.02 | HOMO -> LUMO |

| S2 | 4.95 | 250 | 0.15 | HOMO-1 -> LUMO |

| S3 | 5.40 | 230 | 0.30 | HOMO -> LUMO+1 |

Data is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for understanding the step-by-step processes of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway.

Transition State Localization: Various algorithms can be used to locate the TS structure. A successful localization is confirmed by the presence of a single imaginary frequency in the vibrational frequency calculation, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is located, an IRC calculation is performed. This involves following the reaction path downhill from the TS to connect it to the corresponding reactants and products, thus verifying that the located TS is the correct one for the reaction of interest.

Kinetic and Thermodynamic Feasibility Predictions

Computational methods can predict whether a reaction is likely to occur and how fast it will proceed.

Thermodynamic Feasibility: By calculating the change in Gibbs free energy (ΔG) between reactants and products, one can determine if a reaction is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0).

Kinetic Feasibility: The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Reaction Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 |

| Activation Energy (Ea) | 20.8 |

Data is hypothetical and for illustrative purposes only.

Tautomerism and Isomerization Studies

Computational chemistry can be employed to investigate the relative stabilities of different isomers and tautomers of this compound.

Enol-Keto Tautomeric Equilibria in Phenolic Systems

Phenols can theoretically exist in equilibrium with their keto tautomers (dienones). For this compound, the enol form is expected to be significantly more stable due to the aromaticity of the benzene (B151609) ring. Computational calculations of the relative energies of the enol and potential keto tautomers would quantify this stability difference.

Conformational Isomerism and Stability

The presence of the rotatable bond between the two phenyl rings in this compound gives rise to different conformers. The relative orientation of the two rings is defined by the dihedral angle.

Potential Energy Surface Scan: A potential energy surface (PES) scan can be performed by systematically changing this dihedral angle and calculating the energy at each step. This allows for the identification of the lowest energy conformers (global minima) and any higher energy conformers (local minima), as well as the rotational barriers between them.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45.2 | 0.00 |

| 2 | 135.8 | 1.25 |

| Rotational Barrier | 90.0 | 3.50 |

Data is hypothetical and for illustrative purposes only.

Reactivity and Chemical Transformations of 2 Fluoro 3 3 Fluorophenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Phenol (B47542) Scaffold

The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In 2-Fluoro-3-(3-fluorophenyl)phenol, the positions ortho and para to the hydroxyl group are positions 4, 6, and 2. Position 2 is already substituted with a fluorine atom, and position 3 is substituted with the 3-fluorophenyl group. Therefore, electrophilic attack is most likely to occur at the para position (position 5) and the remaining ortho position (position 1).

The fluorine atom at position 2 is a deactivating group but also an ortho, para-director. Its influence, however, is generally weaker than the activating effect of the hydroxyl group. The strong activation by the hydroxyl group often allows for reactions under milder conditions compared to those required for benzene (B151609). Common EAS reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Given the high reactivity of phenols, polysubstitution can sometimes be an issue, although the existing substituents on the ring may provide some steric hindrance to mitigate this. The directing effects of the substituents would need to be carefully considered for any specific transformation to predict the major product. quora.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Expected Position of Substitution |

|---|---|---|

| Nitration | Dilute HNO₃ | 1 and 5 |

| Halogenation | Br₂ in H₂O or CCl₄ | 1 and 5 |

| Sulfonation | Concentrated H₂SO₄ | 5 (kinetically controlled) |

Nucleophilic Aromatic Substitution Reactions on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.org Fluorine, while being the most electronegative halogen, is not the best leaving group in SNAr reactions with activated arenes (the C-F bond is very strong). However, its high electronegativity strongly polarizes the ipso-carbon, making it susceptible to nucleophilic attack.

In this compound, both aromatic rings are fluorinated. For a typical SNAr reaction to occur, substitution of a fluorine atom would require strong activation, such as the presence of a nitro group, which is absent in this molecule. beilstein-journals.org However, recent advances in catalysis have enabled the SNAr of unactivated fluoroarenes. unc.edunih.gov For instance, organic photoredox catalysis can facilitate the defluorination of electron-neutral and even electron-rich fluoroarenes with various nucleophiles like azoles, amines, and carboxylic acids. unc.edunih.gov Another approach involves the in-situ conversion of phenols to aryl fluorosulfonates, which are much more reactive electrophiles in nucleophilic substitution reactions, proceeding under mild conditions without the need for transition metal catalysts. acs.orgresearchgate.net This two-step, one-pot procedure allows for the deoxyfluorination of phenols, effectively replacing the hydroxyl group with a fluorine, or it can be used to activate the ring for substitution by other nucleophiles. acs.org

The reactivity of the two fluorinated rings towards nucleophilic attack would differ. The phenolic ring is electron-rich due to the hydroxyl group, making it less susceptible to traditional SNAr. The second ring (the 3-fluorophenyl group) is less electron-rich and would be the more likely site for a nucleophilic attack, should the conditions be forcing enough or should a suitable catalytic system be employed.

Derivatization Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a wide range of chemical transformations.

The synthesis of ethers and esters from the phenolic hydroxyl group is a common and straightforward derivatization. Etherification can be readily achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. These reactions are generally high-yielding and tolerant of a wide range of functional groups. researchgate.netnih.gov For instance, various phenolic compounds can be alkylated or acylated to produce a diverse library of derivatives. researchgate.net

The hydroxyl group of a phenol can be readily protected to prevent its interference in subsequent reaction steps. Silyl ethers are among the most common protecting groups for alcohols and phenols due to their ease of formation and cleavage under specific conditions. A common silylating agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts hydroxyl groups into their corresponding t-butyldimethylsilyl (TBDMS) ethers. researchgate.net This reaction proceeds via an SN2 mechanism. researchgate.net Another strategy involves catalytic reductive ortho-C–H silylation using traceless acetal (B89532) directing groups, which allows for the formation of complex silylated phenols. nih.gov

Phenols can participate in the formation of Schiff bases (imines) when reacted with aldehydes in the presence of an amine. Specifically, a derivative of this compound, such as an amino-substituted version, would be required to directly form a Schiff base with an aldehyde. Alternatively, the phenolic scaffold can be incorporated into a larger molecule that then undergoes Schiff base condensation. For example, salicylaldehydes (2-hydroxybenzaldehydes) readily condense with primary amines to form Schiff bases. nih.govnih.govfrontiersin.org The resulting imine-phenol structure is often stabilized by a strong intramolecular hydrogen bond between the phenolic proton and the imine nitrogen. nih.govresearchgate.net Fluorinated phenols are used in the synthesis of such Schiff bases, indicating that the fluorine substituents are well-tolerated in this reaction. frontiersin.orgresearchgate.netresearchgate.net

Functionalization of the Biphenyl System

The biphenyl unit itself can be a site for further chemical modification. The reactions of biphenyls are similar to those of benzene, and they can undergo electrophilic substitution. rsc.org The directing influence of the existing substituents on both rings would determine the regioselectivity of such reactions. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating biphenyl structures and can also be used to further functionalize them by introducing additional aryl or vinyl groups at positions that have been converted to halides or triflates. acs.org For example, a bromo or iodo group could be introduced onto one of the rings via electrophilic halogenation, which would then serve as a handle for a subsequent Suzuki coupling to build more complex poly-aromatic systems. rsc.org

Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of this compound, the hydroxyl group is expected to be a potent directing group for lithiation. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, would likely lead to deprotonation at the C2 position, which is ortho to the hydroxyl group. wikipedia.orgresearchgate.netharvard.edu The fluorine atom at the C2 position is not expected to prevent this reaction, as the directing effect of the hydroxyl group is generally stronger. organic-chemistry.org

The resulting aryllithium species is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups at the C2 position. uwindsor.caorganic-chemistry.org For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide would produce a salicylic (B10762653) acid derivative, and reaction with alkyl halides could introduce alkyl chains.

Table 1: Plausible Metalation and Subsequent Reactions of this compound

| Starting Material | Reagents and Conditions | Plausible Product | Reference Analogy |

| This compound | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., DMF, CO₂, R-X) | 2-Substituted-3-fluoro-4-(3-fluorophenyl)phenol | organic-chemistry.orgresearchgate.netharvard.edu |

It is important to note that the presence of the second fluorinated phenyl ring might influence the reaction's steric hindrance and electronic environment, potentially affecting reaction rates and yields.

Side-Chain Modifications and Elaborations

The term "side-chain" in the context of this compound can be interpreted as the functionalization of the biphenyl system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful methods for the formation of carbon-carbon bonds and could be employed to modify the structure of this compound. scholaris.ca

To utilize these reactions, a halo-substituted derivative of this compound would be required. For example, if a bromo or iodo group were present on either of the phenyl rings, it could be coupled with a variety of organoboron or organozinc reagents. This would allow for the introduction of alkyl, alkenyl, aryl, or other functional groups, thereby elaborating the biphenyl core. The presence of the fluorine atoms can influence the reactivity of the C-X bond (where X is a halogen) in such coupling reactions.

Catalytic Transformations Involving this compound as a Substrate

The chemical structure of this compound makes it a candidate for various catalytic transformations, including hydrogenation, reduction, and oxidation reactions.

Hydrogenation and Reduction Chemistry

The aromatic rings of this compound can be hydrogenated under catalytic conditions. The hydrogenation of fluoroarenes to fluorinated cyclohexanes is a known transformation, often employing rhodium or palladium-based catalysts. rsc.orgnih.govresearchgate.netnih.govspringernature.com This reaction would convert the aromatic rings into their corresponding cyclohexane (B81311) or cyclohexene (B86901) derivatives. The diastereoselectivity of the hydrogenation would be an important consideration, with the formation of cis-products often being favored. nih.govspringernature.com

Another potential reduction pathway is the cleavage of the carbon-fluorine bonds (hydrodefluorination). This can occur under specific catalytic conditions and is often a competing reaction during hydrogenation. nih.govnih.govresearchgate.netnih.gov The selective reduction of one or more C-F bonds would lead to partially defluorinated biphenylphenol derivatives.

Table 2: Potential Catalytic Hydrogenation and Reduction Reactions

| Reaction Type | Catalyst/Reagents | Plausible Product(s) | Reference Analogy |

| Aromatic Ring Hydrogenation | Rh or Pd on Carbon, H₂ | (Multi)fluorinated (3-phenylcyclohexyl)phenol | rsc.orgnih.govresearchgate.net |

| Hydrodefluorination | Specific transition metal complexes | Partially defluorinated this compound derivatives | nih.govresearchgate.netnih.gov |

Oxidation Reactions

The phenolic ring of this compound is susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones. google.com In this case, oxidation would likely occur on the phenol-bearing ring to form a fluorinated quinone derivative. The reaction could be carried out using various oxidizing agents, such as chromic acid or Fremy's salt.

Oxidative coupling is another possible transformation, where two molecules of the phenol could couple to form a more complex structure. This can occur through either C-C or C-O bond formation and is often catalyzed by transition metal complexes. acs.org

Polymerization and Material Science Applications (Focus on Synthetic Aspects)

The bifunctional nature of this compound, or a dihydroxy derivative thereof, makes it a potential monomer for the synthesis of high-performance polymers.

Incorporation into Polymeric Frameworks

A dihydroxy derivative of this compound could serve as a monomer in polycondensation reactions to form fluorinated polymers such as poly(arylene ether)s or polyesters. bwise.krrsc.orgmdpi.comresearchgate.netnih.gov For instance, reaction with an activated dihalide, such as decafluorobiphenyl, in the presence of a base could yield a fluorinated poly(arylene ether). bwise.krrsc.orgmdpi.comresearchgate.net These polymers are known for their high thermal stability, chemical resistance, and low dielectric constants, making them valuable in the electronics and aerospace industries.

Similarly, polycondensation with a diacyl chloride would lead to the formation of a fluorinated polyester. rsc.orgresearchgate.netscilit.comreading.ac.ukmdpi.com The incorporation of the fluorinated biphenyl moiety into the polymer backbone would be expected to impart desirable properties such as increased rigidity, thermal stability, and hydrophobicity. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net

Table 3: Potential Polymerization Reactions

| Polymer Type | Co-monomer | Polymerization Method | Potential Polymer Properties | Reference Analogy |

| Poly(arylene ether) | Activated Dihalide (e.g., Decafluorobiphenyl) | Nucleophilic Aromatic Substitution | High thermal stability, low dielectric constant | bwise.krrsc.orgmdpi.comresearchgate.net |

| Polyester | Diacyl Chloride (e.g., Terephthaloyl chloride) | Polycondensation | High thermal stability, increased rigidity, hydrophobicity | rsc.orgresearchgate.netscilit.comreading.ac.uk |

Formation of Novel Monomers

The scientific literature currently lacks specific studies detailing the direct conversion of this compound into novel monomers for polymerization. While the inherent reactivity of its constituent functional groups—a phenolic hydroxyl and two activated fluorine atoms on separate phenyl rings—suggests potential for such transformations, specific experimental data for this compound is not publicly available.

However, by examining the well-established reactivity of analogous fluorinated phenols and biphenyl compounds, we can infer potential synthetic pathways for converting this compound into valuable monomers. These hypothetical transformations, while not directly documented for the subject compound, are based on standard organic reactions widely employed in polymer chemistry.

One plausible route involves the etherification of the phenolic hydroxyl group. This reaction could be used to introduce another reactive functional group, thereby creating a bifunctional monomer suitable for polycondensation reactions. For instance, a Williamson ether synthesis could be employed to react this compound with a compound containing a leaving group and a second functional group, such as a carboxylate, another hydroxyl, or an amine.

Another potential transformation is the conversion of the phenolic hydroxyl group into a more reactive species, such as a triflate, which could then participate in cross-coupling reactions. This would allow for the linkage of the biphenyl core to other aromatic systems, potentially forming monomers for high-performance polymers like polyaryletherketones (PAEKs).

Furthermore, the fluorine atoms on the phenyl rings could theoretically be displaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. This pathway could be exploited to link multiple units of this compound together or to introduce other functionalities.

It is important to reiterate that these proposed reaction schemes are based on the known chemistry of similar compounds and have not been experimentally verified for this compound itself. The tables below outline hypothetical monomer structures that could be synthesized from this precursor, along with the general reaction types that would be involved.

Table 1: Hypothetical Monomers Derived from this compound via Etherification

| Hypothetical Monomer Name | Structure | Required Reagent/Reaction Type | Potential Polymer Type |

| 4-(2-Fluoro-3-(3-fluorophenyl)phenoxy)benzoic acid | 4-Fluorobenzonitrile followed by hydrolysis | Poly(aryletherketone) | |

| 2-Fluoro-3-(3-fluorophenyl)phenoxy)phenol | 4-Fluorophenol / Ullmann Condensation | Poly(arylether) | |

| N-(4-((2-Fluoro-3-(3-fluorophenyl)oxy)phenyl)acetamide | N-(4-hydroxyphenyl)acetamide / Mitsunobu Reaction | Polyamide-ether |

Table 2: Hypothetical Monomers Derived from this compound via Cross-Coupling

| Hypothetical Monomer Name | Structure | Required Reagent/Reaction Type | Potential Polymer Type |

| 2-Fluoro-3-(4'-(3-fluorophenyl)biphenyl-3-yl)phenol | 4-Bromophenylboronic acid / Suzuki Coupling | Modified Poly(phenylene) | |

| 3'-(3-Fluorophenyl)-[1,1'-biphenyl]-3,4'-diol | 4-Hydroxyphenylboronic acid / Suzuki Coupling | Poly(arylether) |

Further research is necessary to explore these potential synthetic routes and to characterize the properties of any resulting monomers and polymers. The development of such novel fluorinated monomers could be of significant interest for the synthesis of advanced materials with tailored thermal, mechanical, and electronic properties.

Future Research Directions and Emerging Trends in Fluorinated Biphenyl Phenol Chemistry

Development of Novel and More Sustainable Synthetic Pathways

The synthesis of fluorinated biphenyls has traditionally relied on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnih.gov While effective, these methods often involve harsh conditions, toxic solvents, and expensive catalysts. The future of synthesizing compounds like 2-Fluoro-3-(3-fluorophenyl)phenol lies in the development of greener and more sustainable alternatives.

Key research trends include:

Microwave-Assisted Synthesis: The use of microwave heating is gaining traction as it can dramatically reduce reaction times and improve energy efficiency. For instance, the synthesis of fluorinated porphyrins, which are complex fluorinated structures, has been made significantly greener and simpler using microwave heating, avoiding toxic solvents. mdpi.com

Green Solvents and Surfactants: Research is focused on replacing hazardous organic solvents with more benign alternatives like water or ethanol. mdpi.com The development of biodegradable surfactants derived from natural sources, such as Vitamin E, allows for reactions like Pd-catalyzed cross-couplings to be performed in water, often with only parts-per-million levels of the metal catalyst. proquest.com

| Parameter | Conventional Methods (e.g., Suzuki Coupling) | Emerging Sustainable Methods | Anticipated Benefit |

|---|---|---|---|

| Solvents | Dioxane, Toluene, DMF | Water, Ethanol, Ionic Liquids mdpi.comresearchgate.net | Reduced toxicity and environmental impact |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation mdpi.com | Reduced reaction time, improved energy efficiency |

| Process | Multi-step, with isolation of intermediates | One-pot, tandem sequences proquest.com | Higher overall yield, less waste, cost savings |

| Catalyst Loading | High mol % | ppm levels of metal catalysts in micellar systems proquest.com | Reduced cost and metal contamination |

Advancements in Regioselective and Stereoselective Synthesis

For a molecule with a specific substitution pattern like this compound, controlling the precise placement of functional groups (regioselectivity) is paramount. Furthermore, as more complex derivatives are designed, controlling the three-dimensional arrangement of atoms (stereoselectivity) will become crucial.

Future advancements are expected in:

Directed Catalysis: The use of directing groups to guide a catalyst to a specific C-H bond for activation or functionalization is a powerful strategy. Gold-catalyzed hydrofluorination of alkynes has shown that a directing group can predictably control the reaction's regioselectivity to form specific Z-vinyl fluorides. capes.gov.br Applying this concept to arenes could enable the direct and selective fluorination of phenol (B47542) or biphenyl (B1667301) precursors.

Asymmetric Catalysis: The construction of fluorinated quaternary carbon stereocenters—a carbon atom bonded to four different non-hydrogen substituents, including fluorine—is a significant challenge in organic chemistry. nih.govresearchgate.net Recent progress has been made using asymmetric catalysis with chiral organocatalysts or transition metal complexes to achieve high enantioselectivity in reactions like alkylations, Michael additions, and allylations on fluorinated substrates. nih.govresearchgate.netnih.gov This opens the door to creating chiral derivatives of fluorinated biphenyl phenols for applications in advanced materials.

Exploration of Bio-inspired and Green Catalytic Systems

Nature provides a blueprint for highly efficient and selective catalysis under mild conditions. Researchers are increasingly drawing inspiration from biological systems to design novel catalysts.

Emerging trends in this area include:

Biomimetic Catalysts: Synthetic metalloporphyrins and phthalocyanines are being developed to mimic the function of heme enzymes like cytochrome P450. mdpi.comresearchgate.net Iron(III) fluorinated porphyrins, for example, can catalyze selective oxidation reactions using green oxidants like hydrogen peroxide at room temperature. mdpi.com Perfluoroalkyl-substituted zinc phthalocyanines act as robust photosensitizers that can oxidize phenols while resisting degradation themselves. researchgate.net

Enzyme-Based Systems: The use of whole enzymes or biocatalysts is being explored for olefin polymerization and other transformations. researchgate.net These systems offer the advantage of operating under mild conditions and can reduce energy consumption and pollution. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered green alternatives to volatile organic solvents. researchgate.netman.ac.uk They can act as both the solvent and part of the catalytic system, offering unique reactivity and facilitating catalyst recycling. researchgate.net

Integration of Machine Learning and AI in Synthetic Design and Prediction

Key applications in fluorinated biphenyl phenol chemistry include:

Predicting Molecular Properties: AI models, particularly graph neural networks, can predict the physical, chemical, and material properties of new molecules before they are ever synthesized. oregonstate.edu This accelerates the discovery of materials with desired characteristics, such as specific gas adsorption capabilities or electronic properties. oregonstate.edu

Accelerating Discovery: By integrating AI with automated laboratory systems, researchers can create "closed-loop" workflows. nih.gov In this paradigm, AI designs molecules, robotic systems synthesize and test them, and the results are fed back into the AI model to refine the next generation of designs, drastically accelerating the pace of discovery. nih.gov

Computational Modeling for Enhanced Understanding of Reactivity and Structure-Property Relationships

While AI focuses on pattern recognition from large datasets, physics-based computational modeling provides a deep, mechanistic understanding of chemical systems at the atomic level. For fluorinated biphenyl phenols, techniques like Density Functional Theory (DFT) are indispensable.

Future research will leverage computational modeling to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy landscapes of chemical reactions, helping to understand why certain regio- or stereoisomers are formed.

Analyze Intermolecular Interactions: The fluorine atoms in compounds like this compound significantly influence their electronic structure and how they interact with other molecules. Computational analyses such as Natural Bonding Orbital (NBO) and Molecular Electrostatic Potential (MEP) can quantify these effects. acs.orgnih.gov MEP analysis, for instance, can reveal regions of positive and negative potential on the molecule, predicting how it will engage in dipole-dipole interactions in a crystal or with polar solvents. nih.gov

Predict Structure-Property Relationships: By calculating structural parameters (e.g., bond lengths, dihedral angles) and electronic properties, researchers can build a robust understanding of how the molecular structure dictates the macroscopic properties of a material. Recent studies on newly synthesized difluorinated biphenyl compounds showed excellent agreement between DFT-calculated structures and experimental results from X-ray crystallography. acs.orgnih.gov

| Computational Tool | Primary Function | Specific Insights for Fluorinated Biphenyl Phenols |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure and energetics | Predicting stable conformations, reaction pathways, and spectroscopic properties. acs.org |

| Natural Bonding Orbital (NBO) Analysis | Analyze charge distribution and orbital interactions | Quantifying the electron-withdrawing effects of fluorine; understanding intermolecular interactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualize charge distribution on the molecular surface | Identifying sites for electrophilic/nucleophilic attack; predicting dipole-dipole interactions. nih.gov |

| Machine Learning (ML) / AI | Pattern recognition and prediction from data | Accelerating discovery by predicting material properties; designing optimal synthetic routes. frontiersin.orgoregonstate.edu |

Expansion into Advanced Materials and Specialty Chemical Applications

The unique properties imparted by fluorine—including high thermal stability, chemical resistance, and low surface energy—make fluorinated biphenyl phenols attractive building blocks for a new generation of advanced materials. mdpi.com While excluding direct pharmaceutical applications, the potential in materials science is vast.

Future directions include:

Gas Separation Membranes: Aromatic polyimides containing fluorinated biphenyl units have shown excellent thermal stability and solubility, making them candidates for gas separation membranes. The incorporation of fluorine and other groups can tune the free volume within the polymer, enhancing permeability and selectivity for separating gases like CO2 from natural gas. uva.es

Self-Assembled Monolayers: Phenols, particularly fluorinated ones, are effective hydrogen bond donors. brighton.ac.uk This property can be exploited to construct highly ordered two-dimensional crystals on surfaces. These self-assembled monolayers offer a route to precisely functionalize surfaces for applications in electronics and sensor technology. brighton.ac.uk

Liquid Crystals and Organic Electronics: The rigidity of the biphenyl core combined with the polarity and stability introduced by fluorine makes these compounds promising for use in liquid crystal displays and organic electronic devices like organic solar cells. nih.gov Research focuses on synthesizing new derivatives and studying their photoluminescence and charge-transport properties. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-(3-fluorophenyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer :

- Cross-coupling reactions : Use Suzuki-Miyaura coupling between 3-fluorophenylboronic acid and a fluorinated phenol precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a toluene/water biphasic system at 80–100°C .

- Electrophilic fluorination : Introduce fluorine via selective electrophilic substitution (e.g., using Selectfluor™) under anhydrous conditions. Monitor regioselectivity using NMR to confirm substitution at the ortho position relative to the hydroxyl group .

- Yield optimization : Employ HPLC or GC-MS to quantify intermediates and final product purity. Typical yields range from 40–65%, depending on steric hindrance from the 3-fluorophenyl group.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹⁹F NMR to resolve fluorine environments (δ ≈ -110 to -130 ppm for aromatic F) and ¹H NMR to confirm phenolic -OH (δ ≈ 5–6 ppm, exchangeable with D₂O).

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule refinement. ORTEP-3 can visualize intermolecular interactions (e.g., hydrogen bonding between -OH and adjacent fluorine) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected [M-H]⁻ at m/z 218.04).

Q. How does the electronic nature of the 3-fluorophenyl group influence the compound’s reactivity?

- Methodological Answer :

- Electron-withdrawing effects : The meta-fluorine on the phenyl ring deactivates the aromatic system, reducing electrophilic substitution reactivity. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for functionalization .

- Acid-base behavior : The phenolic -OH (pKa ≈ 8–9) can be deprotonated for O-alkylation or acyl protection. Titrate with NaOH to determine exact pKa .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Benchmark computational models : Compare DFT (B3LYP/6-311+G(d,p)) and ab initio (MP2) methods against experimental ¹H/¹⁹F NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the 3-fluorophenyl group) that may explain deviations .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme kinetics : Screen against tyrosine kinase or cytochrome P450 isoforms using fluorometric assays. Pre-incubate the compound with NADPH for CYP450 inhibition studies .

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding poses in active sites. Validate with mutagenesis (e.g., replacing key residues like Ser123 in CYP3A4) .

Q. How does regioselectivity challenge the synthesis of derivatives, and how can it be controlled?

- Methodological Answer :

- Protecting group strategy : Protect the phenolic -OH with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution to the para position of the 3-fluorophenyl group .

- Microwave-assisted synthesis : Enhance regioselectivity in SNAr reactions by optimizing temperature (120°C) and microwave irradiation time (10–15 mins) .

Q. What methodologies assess the environmental fate of this compound despite limited ecotoxicological data?

- Methodological Answer :

- Read-across models : Use data from structurally similar fluorophenols (e.g., 2-fluorophenol, CAS 367-12-4) to estimate biodegradability (OECD 301F test) and bioaccumulation potential (log P ≈ 2.5) .

- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via LC-MS. Identify intermediates (e.g., quinones) to infer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.